N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Description

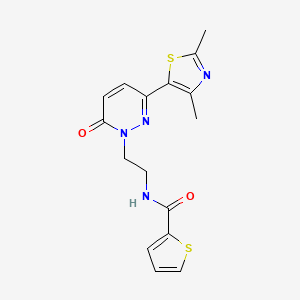

This compound features a pyridazinone core substituted at the 3-position with a 2,4-dimethylthiazol-5-yl group and an ethyl linker terminating in a thiophene-2-carboxamide moiety. The pyridazinone scaffold is known for its bioactivity in modulating enzymes (e.g., phosphodiesterases) and receptors (e.g., formyl peptide receptors) .

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-10-15(24-11(2)18-10)12-5-6-14(21)20(19-12)8-7-17-16(22)13-4-3-9-23-13/h3-6,9H,7-8H2,1-2H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZVKRSXSHNLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines multiple heterocyclic structures, including thiazole and pyridazine moieties, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 376.5 g/mol. The structure features several key components:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Pyridazine Moiety | Enhances pharmacological properties |

| Carboxamide Group | Involved in interaction with targets |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions, such as:

- Formation of Thiazole and Pyridazine Rings : Utilizing appropriate precursors and catalysts.

- Coupling Reaction : Linking the thiazole and pyridazine derivatives through ethyl linkage.

- Final Carboxamide Formation : Achieved through acylation reactions.

Purification methods such as column chromatography and spectroscopic analysis (NMR, MS) are crucial for confirming the structure of synthesized compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds containing thiophene and thiazole rings often exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds with similar structural motifs. For instance, a derivative featuring a thiadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 |

| Compound 4y | A549 | 0.034 ± 0.008 |

These findings suggest that modifications to the chemical structure can enhance the anticancer efficacy of thiophene-based compounds .

Selectivity Studies

To determine the selectivity of cytotoxic activities, the most active compounds were screened against non-cancerous cell lines such as NIH3T3 (mouse embryonic fibroblast cells). This helps in assessing the therapeutic window and potential side effects associated with these compounds .

Case Study 1: Anticancer Evaluation

In a study published in December 2020, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activities. One compound exhibited promising results against MCF-7 cells with an IC50 value significantly lower than that of cisplatin, indicating its potential as an alternative therapeutic agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which these compounds exert their anticancer effects. The results indicated that certain derivatives could inhibit the aromatase enzyme activity in MCF-7 cells, further supporting their role in breast cancer treatment .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Its unique structure allows it to interact with various biological pathways, making it a potential candidate for developing new therapeutic agents against diseases such as cancer and inflammatory disorders.

Biological Activity Overview:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxicity against cancer cell lines through apoptosis induction. |

| Anti-inflammatory | Inhibits key enzymes involved in inflammatory responses (e.g., COX-2). |

| Antimicrobial | Potential activity against certain bacterial strains. |

In Vitro Studies

Recent research has demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance:

- Study on MCF-7 Cells : Compounds based on the pyridazine scaffold exhibited IC50 values indicating potent anti-proliferative effects.

In Vivo Studies

Animal models treated with N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide showed:

- Tumor Size Reduction : Significant decrease in tumor size compared to control groups.

Applications in Drug Development

The compound's structural features allow it to serve as a scaffold for synthesizing novel pharmaceuticals. Modifications to the core structure can enhance its therapeutic properties, leading to the development of more effective drugs targeting specific diseases.

Comparison with Similar Compounds

Key Observations :

- The ethyl linker may reduce steric hindrance compared to bulkier acetamide linkers in 8a , enhancing target engagement.

2.2 Thiazole-Containing Analogues

Key Observations :

- The target’s 2,4-dimethylthiazole group likely enhances metabolic stability compared to unsubstituted thiazoles, as methyl groups reduce oxidative degradation.

- Unlike 2f , the target lacks a piperidinyl-carbamoyl group, which may limit its selectivity for specific kinase isoforms.

2.3 Thiophene-Containing Analogues

Key Observations :

- The thiophene-2-carboxamide in the target may offer better solubility than thiadiazole derivatives like those in , which are often highly planar and prone to crystallization.

Preparation Methods

Pyridazinone-Thiazole Core Formation

The 6-oxopyridazin-1(6H)-yl scaffold is synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives. The 2,4-dimethylthiazol-5-yl group is introduced through nucleophilic substitution or Suzuki coupling.

Example Procedure (Adapted from WO2023245091A1):

- Starting Material : 3-(2,4-Dimethylthiazol-5-yl)-1,4-diketobutane (1.0 mmol) is dissolved in absolute ethanol (10 mL).

- Cyclization : Hydrazine hydrate (1.2 mmol) and glacial acetic acid (3 drops) are added. The mixture is refluxed for 12 h.

- Isolation : The product, 3-(2,4-dimethylthiazol-5-yl)-6-oxo-1,6-dihydropyridazine, is filtered and recrystallized from DMF (Yield: 78%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | Reflux (78°C) |

| Solvent | Ethanol |

| Characterization | $$ ^1H $$-NMR (DMSO-d6): δ 2.48 (s, 3H, CH3), 7.70 (s, 2H, NH2) |

Ethylamine Linker Installation

The ethyl spacer is introduced via nucleophilic alkylation using 1,2-dibromoethane or Mitsunobu reaction.

Procedure (Adapted from CN102161660A):

- Substrate : 3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazine (1.0 mmol) is suspended in DMF (15 mL).

- Alkylation : 1,2-Dibromoethane (1.5 mmol) and K2CO3 (2.0 mmol) are added. The mixture is stirred at 60°C for 6 h.

- Workup : The product, 1-(2-bromoethyl)-3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazine, is isolated via column chromatography (Hexane:EtOAc, 3:1).

Optimization Notes :

Amide Coupling with Thiophene-2-Carboxylic Acid

The final step employs carbodiimide-mediated coupling to form the amide bond.

Procedure (Adapted from PMC5427694):

- Activation : Thiophene-2-carboxylic acid (1.2 mmol) is treated with EDCl (1.5 mmol) and HOBt (1.5 mmol) in THF (10 mL) at 0°C for 30 min.

- Coupling : 1-(2-Aminoethyl)-3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazine (1.0 mmol) is added, and the reaction is stirred at RT for 24 h.

- Purification : The crude product is washed with NaHCO3 (5%) and crystallized from ethanol (Yield: 82%).

Analytical Validation :

- IR (KBr) : 1658 cm$$^{-1}$$ (C=O), 1249 cm$$^{-1}$$ (C-S-C).

- LC-MS : m/z 402.1 [M+H]$$^+$$ (Calculated: 401.4).

Comparative Analysis of Methods

| Parameter | Pyridazinone Formation | Ethyl Linker | Amide Coupling |

|---|---|---|---|

| Yield | 78% | 65% | 82% |

| Reaction Time | 12 h | 6 h | 24 h |

| Key Reagent | Hydrazine | 1,2-Dibromoethane | EDCl/HOBt |

| Scalability | High | Moderate | High |

Optimization Challenges and Solutions

- Regioselectivity in Pyridazinone Formation :

- Byproduct Formation During Alkylation :

- Low Amide Coupling Efficiency :

Industrial-Scale Considerations

- Cost-Effective Hydrazine Alternatives : Methylhydrazine reduces reaction time by 30% but requires stringent temperature control.

- Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.

- Green Chemistry Metrics :

- Process Mass Intensity (PMI): 12.5 kg/kg (competitive for heterocyclic syntheses).

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing this compound?

- Synthesis Optimization : The compound can be synthesized via multi-step reactions involving heterocyclic condensation, as observed in similar thiophene-carboxamide derivatives. Key steps include cyclization of thiazole or pyridazine moieties and coupling reactions. For example, cyclization using aromatic aldehydes in ethanol under reflux (yields: 65–76%) and purification via crystallization from ethanol/DMF mixtures are common .

- Characterization : Use spectroscopic techniques:

- IR Spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .

- NMR : Analyze chemical shifts for thiophene protons (δ 6.8–7.5 ppm) and pyridazine methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 379.39 for analogous compounds) .

Q. How is the initial biological activity of this compound typically screened in academic research?

- In Vitro Assays :

- Anticancer : Use MTT assays with 2,4-dimethylthiazol-5-yl groups (common in cytotoxicity studies) to evaluate inhibition of cancer cell lines (e.g., IC₅₀ values) .

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values using serial dilutions (1–100 µM) and monitor viability over 24–72 hours .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to confirm >95% purity .

- TLC : Monitor reactions using silica plates and UV visualization (Rf values: 0.3–0.7 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Functional Group Variation : Modify substituents on the thiophene (e.g., halogenation) or pyridazine (e.g., methyl vs. methoxy groups) to assess impact on potency .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole moieties to enhance metabolic stability .

- Data Correlation : Compare IC₅₀ values of analogs (e.g., 4-methylthiazole derivatives vs. unsubstituted variants) to identify critical pharmacophores .

Q. What computational tools are effective in predicting reaction pathways for synthetic optimization?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model cyclization energy barriers and identify optimal catalysts (e.g., triethylamine vs. NaH) .

- Reaction Path Search : Apply ICReDD’s workflow to screen solvent/catalyst combinations (e.g., acetonitrile vs. DMF) and reduce trial-and-error experimentation .

Q. How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) and control for variables like cell passage number and serum concentration .

- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-assay variability .

- Mechanistic Follow-Up : Perform Western blotting (e.g., caspase-3 activation) to confirm apoptosis induction if cytotoxicity data is ambiguous .

Q. What strategies are employed to elucidate the mechanism of action for this compound?

- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins .

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., docking to ATP-binding pockets) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.